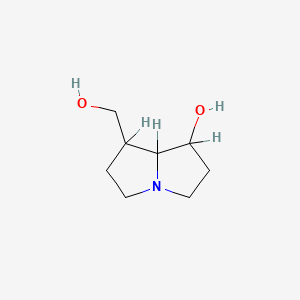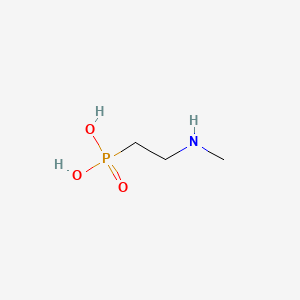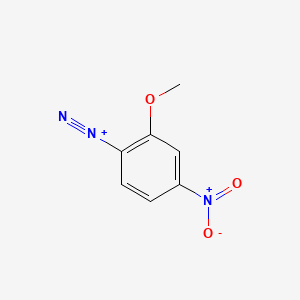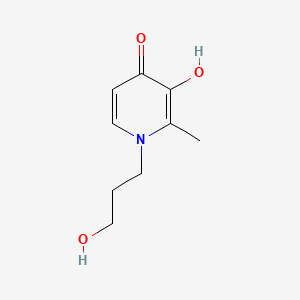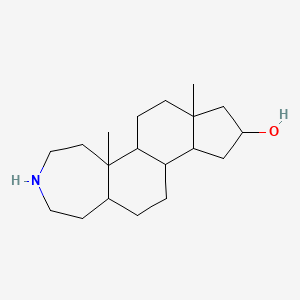
Samanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Samanine can be synthesized in a multi-step process starting from testosterone acetate. The synthesis involves a series of reactions including elimination, hydroboration, oxidation, and a Schmidt reaction. The overall yield of this synthesis is approximately 17% .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited demand. Most of the production is carried out in research laboratories for scientific studies.
Analyse Des Réactions Chimiques
Types of Reactions
Samanine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Samanine has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although no clinical applications have been established yet.
Industry: Limited industrial applications due to its complex synthesis and rarity.
Mécanisme D'action
The exact mechanism of action of samanine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Samanine is unique due to its specific structure and origin. Similar compounds include other salamander alkaloids, such as samandarine and samandarone. These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Propriétés
Formule moléculaire |
C19H33NO |
|---|---|
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol |
InChI |
InChI=1S/C19H33NO/c1-18-7-5-16-15(17(18)11-14(21)12-18)4-3-13-6-9-20-10-8-19(13,16)2/h13-17,20-21H,3-12H2,1-2H3 |
Clé InChI |
SWERVVWWNZOXPV-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CC(C2)O)CCC4C3(CCNCC4)C |
Synonymes |
samanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


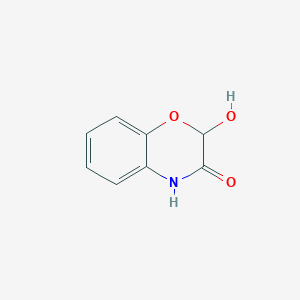
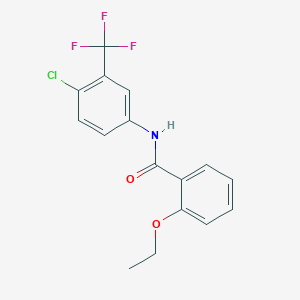
![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)

![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)
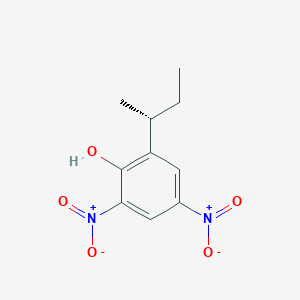
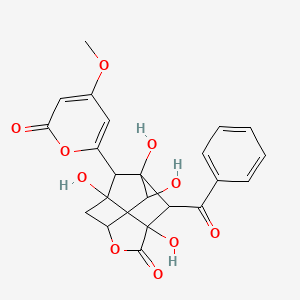
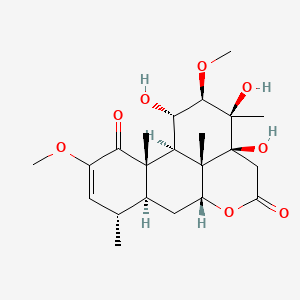
![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)
